molecular formula C9H6ClNO3S B2548765 3-Phenyl-1,2-oxazole-5-sulfonyl chloride CAS No. 37543-50-3

3-Phenyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2548765
CAS No.: 37543-50-3
M. Wt: 243.66
InChI Key: NCKNGGKOOAPRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2-oxazole-5-sulfonyl chloride: is an organic compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is a member of the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with hydroxylamine to form the corresponding oxime, which is then cyclized using phosphorus oxychloride to yield the oxazole ring . The sulfonyl chloride group is introduced by treating the oxazole derivative with chlorosulfonic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to control temperature, pressure, and reactant concentrations .

Biological Activity

3-Phenyl-1,2-oxazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H6ClNO3SC_9H_6ClNO_3S and a molecular weight of approximately 233.66 g/mol. The compound features a sulfonyl chloride group, which is known for its high reactivity, particularly towards nucleophilic sites on proteins and enzymes, making it a valuable candidate for drug development and biochemical research .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity, modification of protein functions, and potentially influence various biochemical pathways. The sulfonyl chloride moiety is particularly reactive, allowing for selective targeting of active site residues on enzymes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxicity against various human cancer cell lines. A notable study reported that derivatives with similar structures exhibited average GI50 (the concentration required to inhibit 50% of cell growth) values in the low micromolar range against multiple cancer types, including leukemia and solid tumors .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCell Line TestedGI50 (µM)TGI (µM)LC50 (µM)
Compound ACCRF-CEM (Leukemia)5.3712.936.0
Compound BMOLT-4 (Leukemia)6.0815.040.0
Compound CCOLO 205 (Colon)42.98N/AN/A

Antiviral Properties

In addition to anticancer activity, some studies have explored the antiviral properties of related sulfonamide compounds derived from oxazoles. For example, certain derivatives have shown promising activity against viruses such as coxsackievirus B and enteroviruses, indicating that the structural features shared with this compound may confer similar antiviral potential .

Case Studies and Research Findings

  • Anticancer Screening : A series of sulfonyl derivatives were synthesized and screened against a panel of 60 cancer cell lines by the National Cancer Institute (NCI). The results indicated that compounds with the oxazole core exhibited broad-spectrum cytotoxicity with significant selectivity towards specific cancer types .
  • Molecular Docking Studies : Molecular docking studies have suggested that these compounds interact favorably with tubulin and cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. Such interactions potentially explain their observed cytotoxic effects .
  • Enzyme Inhibition : Research has demonstrated that sulfonyl chlorides can effectively inhibit various enzymes by covalently modifying their active sites. This property has been utilized in designing enzyme inhibitors for therapeutic applications .

Properties

IUPAC Name

3-phenyl-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKNGGKOOAPRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37543-50-3
Record name 3-phenyl-1,2-oxazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.